1,2-Benzisoxazol-6-ol

Description

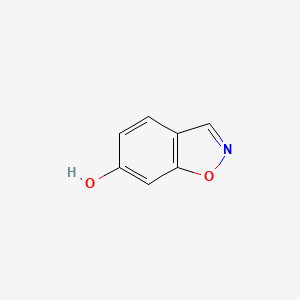

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZDVDXNVEDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495712 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65685-55-4 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Benzisoxazol-6-ol: Structure, Properties, and Therapeutic Potential

Introduction

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets. This unique characteristic has established it as a foundational element in the development of numerous therapeutic agents.[1][2] Within this important class of compounds lies 1,2-Benzisoxazol-6-ol, a hydroxylated derivative with significant potential as a versatile building block in drug discovery. Its structure combines the aromatic stability and versatile binding properties of the benzisoxazole core with a reactive hydroxyl group, opening avenues for further functionalization and the exploration of novel biological activities.

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, and synthesis. Furthermore, we will explore the broader therapeutic landscape of 1,2-benzisoxazole derivatives to provide a strong rationale for the future investigation of this compound's specific pharmacological profile.

Chemical Structure and Nomenclature

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring, with a hydroxyl group substituted at the 6-position.

Caption: Chemical structure of this compound.

Table 1: Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 1,2-benzoxazol-6-ol[3] |

| CAS Number | 65685-55-4[3] |

| Molecular Formula | C₇H₅NO₂[3] |

| Synonyms | 6-Hydroxy-1,2-benzisoxazole, benzo[d]isoxazol-6-ol[3] |

| InChI | InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H[3] |

| InChIKey | OBSZDVDXNVEDKQ-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug formulation. The available data, both experimental and computed, are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 135.12 g/mol | PubChem[3] |

| Boiling Point | 300°C | ChemicalBook[4] |

| Flash Point | 135°C | ChemicalBook[4] |

| XLogP3 | 1.3 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

| Rotatable Bond Count | 0 | PubChem (Computed)[3] |

Spectroscopic Characterization

While a dedicated publication with the full spectral analysis of this compound is not available, its spectroscopic signature can be reliably predicted based on the known data of the parent 1,2-benzisoxazole and related phenolic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other and the hydroxyl group. A broad singlet, corresponding to the hydroxyl proton, is also anticipated, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbons of the benzene ring are expected to resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being significantly deshielded. The carbons of the isoxazole ring will also have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic peaks for aromatic C-H stretching will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the bicyclic system are expected in the 1450-1600 cm⁻¹ region. A peak corresponding to the N-O bond stretch should also be present.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 135, corresponding to the molecular weight of the compound.

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via the cyclization of 2,4-dihydroxybenzaldehyde oxime. This reaction utilizes trifluoromethanesulfonic anhydride to facilitate the intramolecular cyclization.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-dihydroxybenzaldehyde oxime

This protocol is adapted from a general procedure for the synthesis of 1,2-benzisoxazole derivatives.[5]

-

Preparation of Reactants: Dissolve 2,4-dihydroxybenzaldehyde oxime (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagent: To the stirred solution, add a solution of trifluoromethanesulfonic anhydride (2.0 mmol) in DCM dropwise over a period of 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of crushed ice. Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (80:20, v/v) eluent to afford this compound.

Biological Activity and Therapeutic Potential

The 1,2-benzisoxazole core is a well-established pharmacophore, forming the backbone of several clinically approved drugs.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects.[6][7]

Notable examples of drugs containing the 1,2-benzisoxazole moiety include:

-

Risperidone: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1]

-

Zonisamide: An anticonvulsant used for the treatment of epilepsy.[1]

While specific biological activity studies on this compound are limited in the current literature, the pharmacological importance of its structural class provides a strong impetus for its investigation. A closely related compound, 3,6-dihydroxy-1,2-benzisoxazole , has been identified as a naturally occurring antibiotic with potent activity against multi-drug resistant Acinetobacter baumannii.[8] This finding suggests that this compound could also possess valuable antimicrobial properties and warrants further screening.

Exemplary Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using a standard broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Grow the bacterial strain to be tested overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety. The following information is derived from available safety data sheets.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a heterocyclic compound of significant interest due to its foundation on the pharmacologically privileged 1,2-benzisoxazole scaffold. While comprehensive data on its specific biological activities are yet to be established, its structural similarity to compounds with proven therapeutic value, such as antibiotics, highlights its potential as a valuable building block for the development of new drugs. This guide provides a solid foundation of its chemical and physical properties, a reliable synthesis protocol, and a framework for its safe handling and future investigation. Further research into the pharmacological profile of this compound is highly encouraged and could lead to the discovery of novel therapeutic agents.

References

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.

- ChemicalBook. (2025).

-

Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(28), 3212–3233. [Link]

-

Singh, P., & Kumar, A. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 10(49), 29553–29576. [Link]

- Ma, M., et al. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. Scientific Reports, 10(1), 1-11.

- Chugh, S., Sareen, V., Khatri, V., & Sareen, S. (2012). Therapeutic Value of 1, 2 – Benzisoxazoles. Heterocyclic Letters, 2(4), 541-549.

- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Bentham Science Publishers.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 2. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H5NO2 | CID 135599839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]

physicochemical characteristics of 1,2-Benzisoxazol-6-ol

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2-Benzisoxazol-6-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals, including antipsychotics and anticonvulsants.[1][2] The introduction of a hydroxyl group at the 6-position of this heterocyclic system creates this compound, a molecule of considerable interest for drug discovery. This phenolic moiety provides a reactive handle for derivatization, enabling the modulation of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights to support its exploration in research and development. While experimental data for this specific molecule is not extensively published, this document collates computed data, predicts spectral characteristics, and provides detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₅NO₂.[3] The fusion of a benzene ring to an isoxazole ring imparts a rigid, planar structure, while the hydroxyl group at the 6-position introduces polarity and the capacity for hydrogen bonding.

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | PubChem[3] |

| Molecular Weight | 135.12 g/mol | PubChem[3] |

| CAS Number | 65685-55-4 | PubChem[3] |

| Appearance | Solid (Predicted) | Inferred |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

| pKa | Not Experimentally Determined | - |

| XLogP3 (Computed) | 1.3 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[3] |

| Rotatable Bond Count (Computed) | 0 | PubChem[3] |

Synthesis of this compound

The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, with the intramolecular cyclization of an appropriately substituted aromatic precursor being a common approach.[4] A plausible and efficient synthesis of this compound involves the oximation of a substituted salicylaldehyde followed by oxidative cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2,4-dihydroxybenzaldehyde.

Part 1: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Oxidative Cyclization to this compound

-

Dissolution: Dissolve the 2,4-dihydroxybenzaldehyde oxime (1 equivalent) in a solvent such as Dimethyl Sulfoxide (DMSO).

-

Addition of Oxidizing Agent: Add iodine (I₂) (1.2 equivalents) to the solution. The iodine acts as an oxidizing agent to facilitate the cyclization.

-

Reaction: Heat the reaction mixture (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC.[5]

-

Work-up: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for the structural confirmation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Spectral Features

-

¹H NMR (Predicted in DMSO-d₆):

-

A singlet for the phenolic proton (-OH) in the region of δ 9.0-10.0 ppm.

-

A singlet or a narrow doublet for the proton at the 3-position (C3-H) of the isoxazole ring, expected to be downfield (δ 8.5-9.0 ppm).

-

An aromatic region (δ 6.5-8.0 ppm) showing signals for the three protons on the benzene ring. The coupling patterns will depend on the specific chemical shifts, but an ABX or a more complex system is expected.

-

-

¹³C NMR (Predicted in DMSO-d₆):

-

Aromatic and heteroaromatic carbons will appear in the range of δ 100-165 ppm.

-

The carbon bearing the hydroxyl group (C6) is expected to be in the region of δ 155-160 ppm.

-

The C3 carbon of the isoxazole ring is expected to be significantly downfield.

-

Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Spectral Features

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the benzisoxazole ring system are expected in the 1500-1650 cm⁻¹ region.[6]

-

A strong C-O stretching vibration for the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Expected Spectral Features

-

The molecular ion peak [M]⁺ or [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of this compound (135.12).

-

Fragmentation patterns may include the loss of CO, HCN, or other small neutral molecules, characteristic of heterocyclic aromatic compounds.[6]

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of key physicochemical properties.

Melting Point Determination

Caption: Workflow for melting point determination.

Solubility Determination

Caption: Workflow for equilibrium solubility determination.

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Reactivity and Applications in Drug Development

The 6-hydroxy group of this compound is a key feature for its application in medicinal chemistry. This phenolic moiety can serve as a versatile synthetic handle for creating a library of derivatives with potentially improved pharmacological properties.

Reactivity of the Phenolic Group

The hydroxyl group at the 6-position is expected to exhibit typical phenolic reactivity.[7] It is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion, which is a potent nucleophile. This allows for a range of derivatization reactions.

Caption: Potential derivatization pathways of this compound.

-

Etherification: The phenoxide can react with alkyl halides or other electrophiles to form ethers. This is a common strategy to modulate lipophilicity and metabolic stability.

-

Esterification: Reaction with acyl chlorides or anhydrides will yield esters, which can act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

-

Mannich Reaction: The aromatic ring, activated by the hydroxyl group, can undergo aminomethylation to introduce basic side chains, which can improve aqueous solubility and provide new points for receptor interaction.

Role in Drug Design

The 1,2-benzisoxazole scaffold is a known pharmacophore for various central nervous system targets.[2] The 6-hydroxy group can:

-

Act as a Hydrogen Bond Donor/Acceptor: This can lead to specific interactions with biological targets, enhancing binding affinity and selectivity.

-

Influence Pharmacokinetics: The polarity of the hydroxyl group can affect solubility, membrane permeability, and metabolism. Derivatization of this group is a key strategy to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling aromatic heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate. Retrieved from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). RSC Publishing. Retrieved from [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Alabugin, I. V. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]

-

SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME NEW 1, 2-BENZISOXAZOLE. (n.d.). Heterocyclic Letters. Retrieved from [Link]

-

1,2-Benzisoxazole compounds: a patent review (2009 - 2014). (2015, March 23). PubMed. Retrieved from [Link]

-

1,2-Benzisoxazole. (n.d.). PubChem. Retrieved from [Link]

-

The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Retrieved from [Link]

- WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (n.d.). Google Patents.

- US11492346B2 - Benzisoxazole sulfonamide derivatives. (n.d.). Google Patents.

-

Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Advent Bio. Retrieved from [Link]

-

1,2-Benzisoxazole compounds: A patent review (2009-2014). (2025, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Retrieved from [Link]

-

Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

(12) United States Patent (10) Patent No.: US 7,790,905 B2. (2003, December 29). Googleapis.com. Retrieved from [Link]

-

1,2-Benzisoxazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. (2025, August 6). Retrieved from [Link]

-

1,2-Benzisoxazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,2-Benzisoxazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. (n.d.). ACS Publications. Retrieved from [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Test for Phenolic Group Practical Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

Test for Phenolic Group. (2020, May 19). BYJU'S. Retrieved from [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H5NO2 | CID 135599839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. heteroletters.org [heteroletters.org]

- 6. benchchem.com [benchchem.com]

- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2-Benzisoxazol-6-ol

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Molecules bearing this moiety exhibit a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Notably, prominent drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide feature the 1,2-benzisoxazole core, underscoring its importance to the pharmaceutical industry.[2]

This guide provides a comprehensive overview of the primary synthetic pathways to 1,2-Benzisoxazol-6-ol, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 1,2-benzisoxazole ring system is typically achieved through the formation of a key N-O bond or C-O bond, leading to the cyclization of a suitably substituted benzene precursor. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pathway 1: Intramolecular Cyclization of o-Hydroxyaryl Oximes

The most prevalent and direct route to 1,2-benzisoxazoles involves the intramolecular cyclization of an o-hydroxyaryl oxime.[1][2] This method is favored for its reliability and the ready availability of the requisite starting materials, which are typically derived from salicylaldehyde or o-hydroxyacetophenone derivatives.

The core principle of this pathway is the activation of the oxime's hydroxyl group, transforming it into a good leaving group. This facilitates an intramolecular nucleophilic attack by the phenoxide oxygen onto the nitrogen atom, leading to ring closure and the formation of the N-O bond.

A critical consideration in this pathway is the potential for a competing Beckmann rearrangement, which would lead to the formation of an isomeric benzo[d]oxazole.[2] The choice of activating agent and reaction conditions is therefore paramount to ensure the desired outcome. Anhydrous conditions are often employed to suppress the Beckmann rearrangement.

Visualizing the General Pathway: Cyclization of an o-Hydroxyaryl Oxime

Caption: General workflow for 1,2-benzisoxazole synthesis from an o-hydroxyaryl oxime.

This protocol details a highly efficient synthesis of this compound using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) as a powerful activating agent. The choice of Tf₂O is strategic; it readily reacts with the oxime hydroxyl, forming a triflate ester, which is an excellent leaving group, thereby promoting rapid and clean cyclization.

Step 1: Preparation of 2,4-Dihydroxybenzaldehyde Oxime

-

Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a 3:2 mixture of ethanol and water.

-

Add sodium acetate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture and add cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the desired oxime.

Step 2: Cyclization to this compound

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dihydroxybenzaldehyde oxime (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of triflic anhydride (1 equivalent) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure this compound.

| Parameter | Value | Rationale |

| Starting Material | 2,4-Dihydroxybenzaldehyde Oxime | Readily prepared from commercially available 2,4-dihydroxybenzaldehyde. |

| Activating Agent | Triflic Anhydride (Tf₂O) | A powerful electrophile that creates an excellent leaving group on the oxime. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents unwanted side reactions and dissolves reactants well. Anhydrous conditions suppress the Beckmann rearrangement. |

| Atmosphere | Inert (Nitrogen) | Prevents reaction with atmospheric moisture. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction with Tf₂O. |

| Workup | Quenching with ice, neutralization | Safely destroys excess Tf₂O and allows for clean extraction. |

| Purification | Column Chromatography | Standard method for obtaining high-purity product. |

Pathway 2: Reductive Cyclization of o-Nitrophenols

An alternative and powerful strategy for the synthesis of benzisoxazoles involves the reductive cyclization of appropriately substituted o-nitrophenols. This approach is particularly useful when the corresponding o-hydroxyaryl carbonyl compounds are not readily accessible. The core of this method lies in the selective reduction of the nitro group to an intermediate species, such as a nitroso or hydroxylamine derivative, which then undergoes intramolecular cyclization.

A variety of reducing agents can be employed, ranging from classic methods using metals like tin or zinc to more modern catalytic systems. The choice of reductant is crucial to avoid over-reduction of the nitro group to an amine, which would lead to different heterocyclic products.

Visualizing the General Pathway: Reductive Cyclization of an o-Nitrophenol Derivative

Caption: General workflow for 1,2-benzisoxazole synthesis via reductive cyclization.

While a direct, one-step reductive cyclization to this compound is less commonly reported, this conceptual protocol illustrates the general principles using a hypothetical precursor, 4-hydroxy-2-nitroacetophenone. The reduction of the nitro group to a hydroxylamine, followed by acid-catalyzed cyclization and dehydration, would yield the target molecule.

Step 1: Synthesis of 4-Hydroxy-2-nitroacetophenone (Starting Material)

This starting material can be synthesized through the nitration of 4-hydroxyacetophenone.

Step 2: Reductive Cyclization

-

Dissolve 4-hydroxy-2-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a selective reducing agent. A common choice is catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation (e.g., using phenylsilane with an iron catalyst).[4] The reaction is carefully monitored to favor the formation of the hydroxylamine intermediate.

-

Upon completion of the reduction (monitored by TLC or LC-MS), the catalyst is filtered off (if applicable).

-

An acid catalyst (e.g., a few drops of concentrated HCl) can be added to the filtrate to promote the cyclization of the hydroxylamine onto the adjacent ketone.

-

The mixture is heated to facilitate dehydration and formation of the aromatic benzisoxazole ring.

-

After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

| Parameter | Value/Consideration | Rationale |

| Starting Material | o-Nitroaryl ketone/aldehyde | The ortho relationship between the nitro and carbonyl groups is essential for cyclization. |

| Reducing Agent | Catalytic Hydrogenation, Transfer Hydrogenation | Allows for controlled reduction to the hydroxylamine stage, avoiding over-reduction to the amine. |

| Catalyst (if applicable) | Pd/C, Fe(OAc)₂ | Efficient catalysts for nitro group reduction under relatively mild conditions. |

| Solvent | Ethanol, Acetic Acid | Protic solvents that are suitable for hydrogenation reactions. |

| Cyclization Promoter | Acid Catalyst (e.g., HCl) | Protonates the carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the hydroxylamine nitrogen. |

| Temperature | Varies (often elevated for cyclization) | Provides the activation energy for the dehydration step. |

Summary of Synthetic Pathways

| Pathway | Starting Material | Key Transformation | Advantages | Potential Challenges |

| Cyclization of o-Hydroxyaryl Oximes | o-Hydroxyaryl aldehyde/ketone | N-O bond formation via intramolecular nucleophilic substitution | High yields, readily available starting materials, direct route. | Potential for Beckmann rearrangement side reaction. |

| Reductive Cyclization of o-Nitrophenols | o-Nitrophenol derivative | Selective reduction of nitro group followed by cyclization | Access to derivatives not easily made from hydroxy-aldehydes. | Requires careful control of reduction to avoid over-reduction to the amine. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established field with robust and reliable methodologies. The classical approach via the cyclization of o-hydroxyaryl oximes remains a mainstay for its directness and efficiency, particularly with modern activating agents like triflic anhydride. The reductive cyclization of o-nitrophenols offers a complementary and versatile route, expanding the scope of accessible analogues.

For drug development professionals, the choice of synthetic pathway will depend on factors such as the cost and availability of starting materials, scalability, and the specific substitution patterns required for optimizing biological activity. As research in medicinal chemistry continues to uncover the therapeutic potential of novel benzisoxazole derivatives, the development of even more efficient, selective, and environmentally benign synthetic methods will remain an area of active investigation.

References

- Shastri, L. A., & Goswami, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 484-496.

- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-27.

-

Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. Available from: [Link]

- Deshmukh, R., Jha, A. K., & Singh, P. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, 6(1), 61-68.

- Padalkar, V. S., & Phatangare, K. R. (2015). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Tetrahedron Letters, 56(34), 4996-5002.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research, 14(3), 1166-1186.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

- Padwa, A., Kappe, C. O., & Murphree, S. S. (2008). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Journal of organic chemistry, 73(15), 6034-6037.

- Davis, M., & Elks, J. (1969). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic, 22, 2833-2836.

- Srom, P., & Pícha, F. (1981). Reductive cyclization of o-nitroazo compounds.

- Zhang, Q., Yuan, J., Yu, M., Zhang, R., Liang, Y., Huang, P., & Dong, D. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2 (1H)-ones. Synthesis, 49(21), 4996-5002.

- Srom, P., & Vecera, M. (1973). Reductive cyclization of o-nitroazo compounds.

-

ResearchGate. (2015). Triflic Anhydride Mediated Ring-Opening/Recyclization Reaction of α-Carbamoyl α-Oximyl Cyclopropanes with DMF: Synthetic Route to 5-Aminoisoxazoles. Retrieved from [Link]

-

ResearchGate. (2013). Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles. Retrieved from [Link]

- Jat, R. S., Kothapalli, R., & Bhanuchandra, M. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56(10), 1593-1600.

-

ResearchGate. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various ether groups or a hydroxyl group in C4. Retrieved from [Link]

- Li, X., et al. (2015). DAST-promoted Beckmann rearrangement/intramolecular cyclization of acyclic ketoximes: access to 2-oxazolines, benzimidazoles and benzoxazoles.

- Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5394.

- Shevlin, M., & Driver, T. G. (2018). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. ChemRxiv.

- Google Patents. (2013). Synthesis of substituted salicylaldehyde derivatives.

- Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332.

- Google Patents. (1996). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

- Mendelson, W. L., et al. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.

- Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (2021). The Journal of Organic Chemistry, 86(1), 16-36.

- Dutta Gupta, S., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: Rational identification of a new anticancer lead. Bioorganic & Medicinal Chemistry Letters, 25(3), 518-523.

-

ResearchGate. (2021). Cyclization reactions of oximes. Retrieved from [Link]

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2019). Organic Letters, 21(16), 6484-6488.

Sources

Introduction: The Strategic Value of the Benzisoxazole Scaffold

An In-Depth Technical Guide to 1,2-Benzisoxazol-6-ol (CAS: 65685-55-4): A Versatile Synthetic Intermediate in Drug Discovery

The 1,2-benzisoxazole ring system represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties and rigid conformation allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets. This scaffold is found in blockbuster drugs such as the atypical antipsychotics Risperidone and Paliperidone, as well as the anticonvulsant Zonisamide, highlighting its profound impact on the treatment of central nervous system (CNS) disorders.[3][4][5][6]

This guide focuses on a key functionalized derivative, This compound (CAS: 65685-55-4). While not an active pharmaceutical ingredient (API) itself, its strategic placement of a hydroxyl group on the benzene ring makes it an exceptionally valuable synthetic intermediate. This hydroxyl moiety serves as a chemical handle for extensive derivatization, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel analogues of existing drugs or entirely new chemical entities. This document provides a comprehensive overview of its synthesis, characterization, and strategic application in modern drug development for an audience of researchers, medicinal chemists, and pharmaceutical scientists.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of this compound are summarized below. While experimental data for some parameters are limited, computational models provide reliable estimates crucial for planning synthetic transformations and predicting behavior.

| Property | Value | Source |

| CAS Number | 65685-55-4 | PubChem[7] |

| Molecular Formula | C₇H₅NO₂ | PubChem[7] |

| Molecular Weight | 135.12 g/mol | PubChem[7] |

| IUPAC Name | 1,2-benzoxazol-6-ol | PubChem[7] |

| Synonyms | 6-Hydroxy-1,2-benzisoxazole, benzo[d]isoxazol-6-ol | PubChem[7] |

| XLogP3 (Computed) | 1.3 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Rotatable Bond Count | 0 | PubChem[7] |

| Exact Mass | 135.032028402 Da | PubChem[7] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[7] |

Synthesis of this compound

The efficient construction of the benzisoxazole core is a critical step. A reliable method for synthesizing this compound proceeds from 2,4-dihydroxybenzaldehyde oxime via an intramolecular cyclization facilitated by trifluoromethanesulfonic anhydride (Tf₂O).[8] This approach is notable for its high yield and mild reaction conditions.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1,2-benzisoxazole derivatives.[8]

-

Vessel Preparation: Ensure a round-bottom flask is thoroughly oven-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Reagent Preparation:

-

Dissolve 2.0 mmol of 2,4-dihydroxybenzaldehyde oxime in 5 mL of anhydrous dichloromethane (DCM).

-

In a separate, dry vessel, prepare a solution of 2.0 mmol of trifluoromethanesulfonic anhydride in DCM.

-

-

Reaction Setup: Transfer the oxime solution to the dried round-bottom flask. Maintain a nitrogen blanket over the solution.

-

Reagent Addition: Slowly add the trifluoromethanesulfonic anhydride solution dropwise to the stirred oxime solution over a period of 15 minutes. An exothermic reaction may be observed; maintain the temperature near room temperature (20-25°C) with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Upon completion, carefully pour the reaction mixture into 100 mL of crushed ice to quench the reaction.

-

Neutralize the mixture by slowly adding a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate (e.g., 80:20 v/v) eluent system to afford the pure this compound.[8]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The primary methods include mass spectrometry, nuclear magnetic resonance, and high-performance liquid chromatography.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. GC-MS is a suitable technique for this analysis.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 135, corresponding to the molecular weight of the compound.[7]

-

Observed Data: The NIST mass spectrum for this compound confirms a base peak at m/z 135.[7]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like DCM or methanol.

-

Instrumentation: Use a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

-

GC Method: Inject the sample with an appropriate temperature program (e.g., ramp from 50°C to 250°C) to ensure separation and elution.

-

MS Acquisition: Acquire spectra in EI mode, scanning a mass range of m/z 40-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

A singlet in the downfield region (> 9.0 ppm) corresponding to the phenolic hydroxyl (-OH) proton.

-

A singlet or narrow doublet for the proton at C3 of the isoxazole ring.

-

A complex pattern of aromatic protons in the range of 7.0-8.0 ppm, corresponding to the three protons on the benzene ring, showing characteristic ortho and meta couplings.

-

-

Expected ¹³C NMR Spectrum:

-

Signals for the aromatic carbons, with the carbon bearing the hydroxyl group (C6) resonating at a downfield chemical shift (approx. 155-160 ppm).

-

Other aromatic carbons appearing in the typical 110-150 ppm range.

-

The C3 carbon of the isoxazole ring will also appear in the aromatic region.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantification. A reverse-phase method with UV detection is standard.

-

Protocol (Adapted from methods for related compounds): [9]

-

Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure sharp peak shape for the phenolic compound).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might run from 20% to 80% Solvent B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from a UV scan (e.g., 280 nm).

-

Sample Preparation: Dissolve the sample accurately in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL for stock) and dilute to fall within the linear range of the calibration curve.

-

Application in Drug Development: A Strategic Intermediate

The true value of this compound lies not in its own biological activity, but in its potential as a versatile building block for creating libraries of novel drug candidates. Its structure is analogous to the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate, which is the cornerstone for the synthesis of the major antipsychotic drugs Risperidone and Paliperidone.[3][4][10]

The 6-hydroxyl group of this compound provides a key advantage over the fluoro-analogue: it is a reactive site for further chemical modification, most commonly through Williamson ether synthesis . This allows for the attachment of a wide variety of side chains, enabling the systematic exploration of the SAR of the "6-position" of the benzisoxazole core.

Proposed Derivatization and Application Workflow

Caption: Strategic use of this compound in discovery.

By reacting this compound with various alkyl halides (R-X), medicinal chemists can generate a library of intermediates where the oxygen at the 6-position is linked to different functional groups (R). These intermediates can then be carried forward in multi-step syntheses to produce final compounds for biological screening. This strategy allows for the fine-tuning of properties such as:

-

Receptor Binding Affinity: Modifying the substituent at the 6-position can alter the compound's affinity for targets like dopamine D2 and serotonin 5-HT2A receptors.[11]

-

Pharmacokinetics (ADME): The nature of the 'R' group can significantly impact solubility, permeability, metabolism, and half-life.

-

Selectivity: New analogues may exhibit improved selectivity for the desired target over off-target proteins, potentially reducing side effects.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This compound is a compound of significant strategic importance for researchers in drug discovery and medicinal chemistry. While it is not a therapeutic agent in its own right, its functionalized structure makes it a highly valuable and versatile synthetic intermediate. Its efficient synthesis and the reactive hydroxyl group provide a powerful platform for generating diverse libraries of novel compounds, particularly analogues of clinically proven antipsychotics. A thorough understanding of its synthesis, characterization, and strategic application, as detailed in this guide, empowers scientists to leverage this key building block in the quest for next-generation therapeutics.

References

-

The Pharma Innovation. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

- Google Patents. (n.d.). US20020115672A1 - Preparation of risperidone.

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

-

ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). WO2010064134A2 - Process of synthesis of paliperidone.

- Google Patents. (n.d.). WO2010003702A1 - Synthesis of paliperidone.

- Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.

-

National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzisoxazole. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzisoxazole. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzisoxazole compound - Patent EP-3789383-A1. PubChem. Retrieved January 5, 2026, from [Link]

-

Indian Journal of Chemistry. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. [Link]

-

Advent Bio. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). EP1856114B1 - Benzisoxazole derivatives.

-

Lukoyanov, A. A., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed. Retrieved January 5, 2026, from [Link]

- Uto, Y. (2015). 1,2-Benzisoxazole compounds: a patent review (2009 - 2014).

- Google Patents. (n.d.). WO2020254946A1 - Benzisoxazole sulfonamide derivatives.

Sources

- 1. Paliperidone synthesis - chemicalbook [chemicalbook.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. soc.chim.it [soc.chim.it]

- 6. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H5NO2 | CID 135599839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 10. WO2010064134A2 - Process of synthesis of paliperidone - Google Patents [patents.google.com]

- 11. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

Spectroscopic Data for 1,2-Benzisoxazol-6-ol: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Benzisoxazol-6-ol (CAS No. 65685-55-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction: The Significance of this compound

1,2-Benzisoxazole derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their utility spans a wide range of therapeutic areas, underscoring the importance of precise and reliable methods for their synthesis and characterization. Accurate spectroscopic data is paramount for confirming the identity, purity, and structure of these compounds, which is a critical step in the drug discovery and development pipeline.

This compound, with the molecular formula C₇H₅NO₂, exists in a tautomeric equilibrium with its keto form, 1,2-benzisoxazol-6(2H)-one. Furthermore, depending on the environment, it can also exist as 3,6-dihydroxy-1,2-benzisoxazole. This guide will focus on the spectroscopic data of the hydroxylated form, which is crucial for understanding its chemical behavior and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of 3,6-dihydroxy-1,2-benzisoxazole, a tautomer of this compound, was reported in the supplementary material of a study by Deering et al.[1]

Table 1: ¹H NMR Spectroscopic Data for 3,6-dihydroxy-1,2-benzisoxazole

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 7.49 | d | H-4 |

| 6.75 | d | H-5 |

| 6.67 | s | H-7 |

Solvent: Not specified in the provided data, but likely DMSO-d₆ or CD₃OD for hydroxylated aromatic compounds.

Interpretation of the ¹H NMR Spectrum: The downfield chemical shifts of the protons are indicative of their attachment to an aromatic ring system. The splitting patterns (multiplicity) provide information about the neighboring protons. The doublet at 7.49 ppm corresponds to the proton at position 4, which is coupled to the proton at position 5. Similarly, the doublet at 6.75 ppm is assigned to the proton at position 5. The singlet at 6.67 ppm is attributed to the proton at position 7, which has no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR data for 3,6-dihydroxy-1,2-benzisoxazole is also available from the work of Deering et al.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3,6-dihydroxy-1,2-benzisoxazole

| Chemical Shift (δ) [ppm] | Assignment |

| 164.4 | C-3 |

| 160.0 | C-6 |

| 150.3 | C-7a |

| 123.4 | C-4 |

| 113.8 | C-3a |

| 109.8 | C-5 |

| 98.3 | C-7 |

Solvent: Not specified in the provided data.

Interpretation of the ¹³C NMR Spectrum: The chemical shifts in the ¹³C NMR spectrum are consistent with the proposed structure. The signals in the aromatic region (98-165 ppm) correspond to the carbon atoms of the benzisoxazole ring. The downfield signals at 164.4 and 160.0 ppm are assigned to the carbon atoms bearing the hydroxyl groups (C-3 and C-6), which are deshielded due to the electronegativity of the oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Table 3: Predicted and Comparative IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Expected for this compound | Observed for 1,2-Benzisoxazole[2] |

| 3500-3200 | O-H stretch (phenol) | Strong, broad | - |

| 3100-3000 | Aromatic C-H stretch | Medium | ~3070 |

| 1650-1550 | C=N stretch (isoxazole) | Medium | ~1630 |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | ~1580, 1460 |

| 1260-1000 | C-O stretch (phenol) | Strong | - |

| 900-675 | Aromatic C-H bend | Strong | Multiple bands |

Interpretation of the IR Spectrum: The most characteristic feature in the IR spectrum of this compound would be a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the benzene ring would give rise to absorptions in the 1650-1450 cm⁻¹ region. A strong band for the C-O stretching of the phenol is also anticipated around 1200 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. The NMR data, obtained for its tautomer 3,6-dihydroxy-1,2-benzisoxazole, offers a detailed map of the proton and carbon environments. While experimental IR and MS data for the title compound are not widely published, the predicted spectra, in conjunction with data from the parent 1,2-benzisoxazole, serve as a valuable reference for researchers. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings in the pursuit of novel therapeutics based on the 1,2-benzisoxazole scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Deering, R. W., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter. The Journal of Antibiotics, 74(6), 370–380.

-

NIST. 1,2-Benzisoxazole. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. 1,2-Benzisoxazole IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

Introduction: The 1,2-Benzisoxazole Core as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of the 1,2-Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,2-benzisoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an isoxazole ring, is a quintessential example of such a scaffold. Its versatile binding properties and synthetic accessibility have made it a cornerstone in drug discovery, leading to the development of therapeutic agents across diverse medical fields.

This scaffold is not merely a passive molecular backbone; its inherent physicochemical properties, combined with the strategic placement of various functional groups, allow for the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. Derivatives of 1,2-benzisoxazole have demonstrated a remarkable breadth of biological activities, including antipsychotic, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects. Clinically successful drugs, such as the atypical antipsychotics risperidone and iloperidone, and the anticonvulsant zonisamide, feature this core structure, cementing its importance in modern pharmacotherapy.

This technical guide provides a comprehensive analysis of the key biological activities associated with the 1,2-benzisoxazole scaffold. We will delve into the mechanisms of action, explore structure-activity relationships, present key quantitative data, and provide detailed protocols for essential experimental evaluations, offering researchers and drug development professionals a thorough resource for leveraging this potent pharmacophore.

General Workflow for 1,2-Benzisoxazole Drug Discovery

The path from initial concept to a viable drug candidate is a multi-stage process. The diagram below illustrates a typical workflow for the discovery and preclinical evaluation of novel compounds based on the 1,2-benzisoxazole scaffold.

Caption: General experimental workflow for evaluating 1,2-Benzisoxazole compounds.

Antipsychotic Activity: Dual-Target Modulation

The most prominent therapeutic application of the 1,2-benzisoxazole scaffold is in the development of atypical antipsychotic drugs. Compounds like risperidone, paliperidone, and iloperidone have become mainstays in the treatment of schizophrenia and bipolar disorder.

Mechanism of Action

The therapeutic efficacy of these agents stems from a multi-target receptor-binding profile, primarily characterized by potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual blockade is a hallmark of atypical antipsychotics. The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while the potent 5-HT2A antagonism is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially mitigating "negative" symptoms and reducing the likelihood of extrapyramidal side effects (EPS) that are common with older, typical antipsychotics.

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives via D2/5-HT2A antagonism.

Structure-Activity Relationship (SAR) and Receptor Affinity

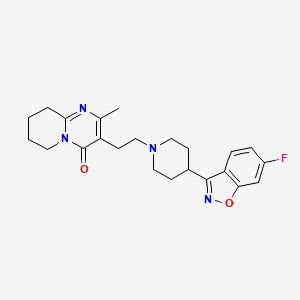

The affinity for these key receptors is highly dependent on the nature of the substituent at the 3-position of the benzisoxazole ring, which is often a piperidinyl or piperazinyl moiety. For instance, the 3-(piperidin-4-yl)-1,2-benzisoxazole core is a common feature in many potent antipsychotic agents. Fluorine substitution on the benzisoxazole ring, typically at the 6-position, is also a common strategy to modulate activity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound/Isomer | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

|---|---|---|

| Risperidone | 3.1 | 0.16 |

| Paliperidone | 4.8 | 0.28 |

| Iloperidone | 6.2 | 0.4 |

(Note: Data compiled from various sources; direct comparison should be made with caution as experimental conditions may differ.)

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a standard in vitro radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.

Objective: To calculate the inhibitory constant (Ki) of a 1,2-benzisoxazole derivative at the 5-HT2A receptor.

Materials:

-

Cell membranes expressing recombinant human 5-HT2A receptors.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (1,2-benzisoxazole derivatives) at various concentrations.

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add:

-

25 µL of test compound dilution or buffer (for total binding) or Mianserin (for non-specific binding).

-

25 µL of [³H]ketanserin (to a final concentration of ~1 nM).

-

150 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticonvulsant Activity

The 1,2-benzisoxazole scaffold is the foundation of Zonisamide, a clinically approved anti-epileptic drug. Numerous other derivatives have been synthesized and evaluated, showing significant promise in preclinical models of epilepsy.

Mechanism of Action

The anticonvulsant mechanism of 1,2-benzisoxazole derivatives like zonisamide is multifaceted. It is known to block voltage-gated sodium channels and T-type calcium channels. This action stabilizes neuronal membranes and suppresses the sustained, high-frequency firing of neurons that leads to seizure propagation. The metabolism of zonisamide involves the reductive cleavage of the 1,2-benzisoxazole ring, a process primarily mediated by microsomal cytochrome P-450.

Structure-Activity Relationship (SAR)

Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have revealed key SAR insights. For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both anticonvulsant activity and neurotoxicity. Conversely, substitution on the sulfamoyl group tended to decrease activity.

Preclinical Evaluation

The efficacy of these compounds is typically assessed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. Zonisamide and its analogs have shown potent activity in suppressing seizures in these models.

Table 2: Anticonvulsant Activity of a Lead Compound

| Compound | Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|---|

| Zonisamide (AD-810) | MES (mice) | 16.5 | 180 | 10.9 |

(Data adapted from preclinical studies on 3-sulfamoylmethyl-1,2-benzisoxazole.)

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the MES test in mice, a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of a 1,2-benzisoxazole derivative required to protect against MES-induced seizures.

Materials:

-

Male ICR mice (20-25 g).

-

Test compound and vehicle (e.g., 0.5% methylcellulose in water).

-

An electroshock apparatus with corneal electrodes.

-

Electrode solution (0.9% saline).

Methodology:

-

Animal Preparation: Acclimatize mice for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral). Use at least three dose levels with 8-10 mice per group.

-

Induction of Seizure: At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus through corneal electrodes moistened with saline. The stimulus is typically a high-frequency alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected.

-

Calculate the ED50 value, the dose that protects 50% of the animals, using a probit analysis or other appropriate statistical method.

-

Anticancer Activity

More recently, the 1,2-benzisoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, including those for acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).

Mechanism of Action